O-TOLUIDINE DISULFONIC ACID
Description
Historical Context of Aminosulfonic Acids and their Derivatives
The study of aminosulfonic acids dates back to the 19th century. One of the earliest discoveries in this class was 2-aminoethanesulfonic acid, or taurine, which was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. wikipedia.org This naturally occurring aminosulfonic acid was later identified in human bile in 1846. wikipedia.org
Industrially, the production of the simplest aminosulfonic acid, sulfamic acid (H₃NSO₃), is achieved by reacting urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.comwikipedia.org Aminosulfonic acids are considered intermediate compounds between sulfuric acid and sulfamide. atamanchemicals.com The development and synthesis of various aromatic and aliphatic aminosulfonic acids have since become integral to many industrial processes. The synthesis of dye intermediates, for instance, often involves unit processes like sulfonation applied to aromatic hydrocarbons such as benzene (B151609), toluene (B28343), and naphthalene. zhishangchemical.com This historical development paved the way for the synthesis and application of more complex derivatives like O-Toluidine (B26562) Disulfonic Acid.
Structural Characteristics of O-TOLUIDINE DISULFONIC ACID
This compound is characterized by a biphenyl (B1667301) backbone. Attached to this central structure are two amino (-NH₂) groups, two methyl (-CH₃) groups, and two sulfonic acid (-SO₃H) groups. nih.gov The IUPAC name for this compound is 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid. nih.gov The presence of the hydrophilic sulfonic acid groups makes it more soluble in water than its precursor, o-toluidine. The compound crystallizes from water in the form of needles. chemicalbook.com It is reported to be insoluble in alcohol, ether, and glacial acetic acid. chemicalbook.comchemicalbook.in
Overview of Research Domains Pertaining to this compound
The primary and most well-established application of this compound is as a chemical intermediate in the synthesis of dyes and pigments. jnforeverchem.comganpatiexim.com Specifically, it is utilized in the production of yellow dyes for wool. chemicalbook.comchemicalbook.in Dye intermediates are fundamental chemical compounds, typically aromatic derivatives, that serve as precursors for the production of more complex dye molecules. zhishangchemical.comganpatiexim.com The quality and purity of these intermediates are critical as they directly influence the characteristics of the final dye product. theasengineers.com
Beyond its traditional role in the dye industry, this compound has been explored in advanced materials science. Research has investigated its use as a diamine monomer for the synthesis of sulfonated polyimides. researchgate.net These polymers are of interest for their potential application as proton-conducting membranes in fuel cells. researchgate.net The specific structure of the diamine influences the properties of the resulting polyimide, such as its stability and membrane-forming capabilities, which are crucial for fuel cell performance. researchgate.net The compound also serves as a building block for creating more complex molecules through reactions like oxidation and substitution.
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2/c1-7-3-9(13(5-11(7)15)23(17,18)19)10-4-8(2)12(16)6-14(10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICKPBIPXXFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C(=C2)C)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058900 | |
| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl- | |
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Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-83-0 | |
| Record name | 5,5′-Dimethyl-2,2′-disulfobenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3'-Tolidine-6,6'-disulfonic acid | |
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| Record name | 3,6'-disulfonic acid | |
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| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl- | |
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| Record name | 4,4'-diamino-5,5'-dimethylbiphenyl-2,2'-disulphonic acid | |
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Synthetic Methodologies for O Toluidine Disulfonic Acid
Direct Sulfonation of o-Toluidine (B26562)
Direct sulfonation stands as the most prevalent method for the synthesis of o-toluidine disulfonic acid. This approach subjects o-toluidine to strong sulfonating agents, leading to the substitution of hydrogen atoms on the aromatic ring with sulfonic acid (-SO₃H) groups. The reaction conditions, including the choice of sulfonating agent, temperature, and reaction time, are pivotal in steering the reaction towards the desired disulfonated product while minimizing the formation of unwanted isomers and byproducts.
Fuming Sulfuric Acid (Oleum) Sulfonation Techniques
Fuming sulfuric acid, or oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful sulfonating agent frequently used for this transformation. The free SO₃ in oleum is the active electrophile that attacks the electron-rich aromatic ring of o-toluidine.
Temperature and reaction time are critical parameters that must be meticulously controlled to achieve optimal results in the sulfonation of o-toluidine with oleum. The reaction is highly exothermic, and inadequate temperature control can lead to undesirable side reactions, including over-sulfonation and the formation of byproducts like o-tolidine (B45760) sulfonesulfonic acid. google.com
Initial sulfonation is typically conducted at a lower temperature, often below 50°C and preferably between 10 to 30°C, to manage the initial exothermic reaction upon the addition of o-toluidine to the fuming sulfuric acid. This is followed by a period of gradual heating to complete the disulfonation. The temperature is carefully raised to below 100°C, with a more ideal range being below 70°C or even 60°C, for a duration of 0.1 to 20 hours. google.com
Studies have shown that prolonged heating at elevated temperatures, such as 180°C for ten hours, can be employed, though this may also increase the risk of charring and reduced yields if not carefully managed. caltech.edu The optimal duration is a balance between ensuring complete reaction and preventing the degradation of the product. Shorter reaction times are possible but may result in lower yields. orgsyn.org For instance, a modified procedure with heating at 180°C for one hour and then at 180-190°C for three hours can yield a 60% return. orgsyn.org
The following table summarizes the impact of temperature and duration on the sulfonation process based on various research findings:
| Temperature Range (°C) | Duration (hours) | Key Observations | Reference(s) |
| 10 - 30 (initial) | 0.5 - 20 | Controlled exothermic reaction, uniform dissolution. | |
| < 100 (preferably < 70) | 0.1 - 20 | Completion of sulfonation, minimizes byproducts. | google.com |
| 180 | 10 | Can achieve good results but with a risk of charring. | caltech.edu |
| 180, then 180-190 | 1, then 3 | Faster process, but with a reduced yield (around 60%). | orgsyn.org |
The concentration of fuming sulfuric acid, specifically the percentage of free sulfur trioxide, plays a crucial role in the yield and selectivity of the sulfonation reaction. A higher concentration of SO₃ generally leads to a faster and more complete sulfonation. However, an excessive amount can promote the formation of undesired byproducts. google.com
Research indicates that using a molar ratio of two moles of fuming sulfuric acid (containing 20% SO₃) to one mole of o-toluidine provides good results. caltech.edu The use of oleum ensures that there is sufficient active sulfonating agent to achieve disubstitution. The reaction of o-toluidine with concentrated sulfuric acid alone, without the presence of free SO₃, typically results in the formation of the monosulfonated product, o-toluidinesulfonic acid. orgsyn.org To drive the reaction towards the disulfonic acid, the presence of excess SO₃ is necessary. The amount of oleum used is a critical factor, as a large excess can make the post-reaction workup more challenging. google.com
Sulfonation with Sulfur Trioxide-Containing Sulfuric Acid Solutions
An alternative and more controlled approach to direct sulfonation involves the use of sulfuric acid solutions to which a specific amount of sulfur trioxide is introduced. This method allows for more precise control over the concentration of the active sulfonating species.
Precise control over the free sulfur trioxide (SO₃) content is a key advantage of this method. Typically, o-toluidine is first dissolved in concentrated sulfuric acid, and then oleum is added to achieve a desired molar ratio of free SO₃ per mole of o-toluidine. A common target is to maintain 1 to 3 moles of free SO₃ per mole of the amine. This controlled addition helps to manage the reaction's exothermicity and ensures that the sulfonation proceeds efficiently to the disubstituted product without significant byproduct formation. The ability to precisely dose the SO₃ allows for a more reproducible and scalable industrial process.
The presence of water in the reaction medium has a significant impact on the sulfonation process. Water reacts with sulfur trioxide to form sulfuric acid, thereby reducing the concentration of the active sulfonating agent. google.com For this reason, using sulfuric acid with a low water content (up to 5-8%) is preferred to maintain the reaction rate and ensure product purity. The use of 100% sulfuric acid (monohydrate) is also a common practice. google.com If the sulfuric acid used contains water, the amount of oleum added may need to be increased to compensate for the SO₃ consumed in reacting with the water. google.com Controlling the water content is therefore essential for achieving consistent and high yields of this compound.
Rearrangement Processes Involving O-Toluidine Sulfates
The transformation of o-toluidine into its sulfonated derivatives can be achieved through rearrangement reactions of its sulfate (B86663) salt. This approach, often referred to as the "baking process," is a common method for the sulfonation of aromatic amines. The initial step involves the reaction of o-toluidine with sulfuric acid to form o-toluidine sulfate. orgsyn.org Subsequent heating promotes the migration of the sulfonate group onto the aromatic ring.
Thermally Induced Rearrangement of Amine Sulfates
The thermal rearrangement of o-toluidine acid sulfate is a well-documented procedure for producing o-toluidinesulfonic acid. orgsyn.org In a typical laboratory synthesis, o-toluidine is first treated with concentrated sulfuric acid to form the corresponding amine acid sulfate. orgsyn.org This intermediate is then subjected to high temperatures, generally in the range of 180–195 °C, for several hours. orgsyn.org To facilitate the removal of water formed during the reaction and to drive the equilibrium towards the product, the heating is often conducted under reduced pressure. orgsyn.org During this process, the amine acid sulfate, which may initially melt, loses water and solidifies into a crystalline mass of the rearranged product. orgsyn.org
While this baking process is effective for producing monosulfonated toluidine, achieving disulfonation typically requires more forcing conditions or more potent sulfonating agents, such as fuming sulfuric acid (oleum). orgsyn.org A historical "fusion method," which involves heating ortho-toluidine salts with caustic soda at very high temperatures (290–330 °C), is also a known, though less common, technique for converting salts into sulfonic acids.
A summary of typical conditions for the thermal rearrangement is presented below.
| Parameter | Condition | Source |
| Reactants | o-Toluidine, Concentrated Sulfuric Acid | orgsyn.org |
| Intermediate | o-Toluidine Acid Sulfate | orgsyn.org |
| Temperature | 180–195 °C | orgsyn.org |
| Pressure | Reduced (approx. 15 mm Hg) | orgsyn.org |
| Duration | ~7 hours | orgsyn.org |
| Product | o-Toluidinesulfonic acid | orgsyn.org |
Catalytic Effects on Rearrangement Pathways
The rearrangement of aryl sulfamates to aryl sulfonic acids is generally understood to be an intermolecular process, often facilitated by acid catalysis. mdpi.com In the context of o-toluidine sulfonation, the strong acid catalyst, typically concentrated sulfuric acid itself, plays a crucial role. masterorganicchemistry.com It protonates the intermediate, facilitating the generation of the active electrophile, SO₃H⁺, which then attacks the aromatic ring in a standard electrophilic aromatic substitution mechanism. masterorganicchemistry.com
While the goal is to catalyze the rearrangement, certain substances can have a detrimental catalytic effect on side reactions. For instance, the presence of iodine has been found to catalyze the oxidation of toluidine by hot sulfuric acid, leading to charring and a significant decrease in the yield of the desired sulfonic acid. caltech.edu Therefore, avoiding such catalysts is critical for a successful synthesis. Research into alternative catalysts, such as triflic acid, has been explored for the rearrangement of related sulfonamides, but sulfuric acid remains the standard for this type of transformation. mdpi.com
Reductive Synthesis Routes from Nitrotoluenesulfonic Acid Precursors
An alternative strategy for synthesizing amino-toluenesulfonic acids involves the chemical reduction of a nitro group on a pre-sulfonated toluene (B28343) ring. This method allows for precise placement of the sulfonic acid groups prior to the introduction of the amine functionality.
Reduction of 2-Nitrotoluene-4-sulfonic acid Derivatives
A key route to obtaining toluidine sulfonic acids is through the reduction of nitrotoluenesulfonic acid precursors. For example, o-toluidine-4-sulfonic acid is directly produced by the reduction of 2-nitrotoluene-4-sulfonic acid. iarc.frchemicalbook.com
To achieve a disulfonic acid structure, a precursor with the requisite number of functional groups is necessary. One such pathway involves the sulfonation of o-nitrotoluene to form 2-nitro-4-sulfotoluene, which can then be further nitrated to yield 2,6-dinitro-4-sulfotoluene. google.com This dinitro-sulfonic acid derivative can subsequently be reduced to form a diaminotoluene sulfonic acid. google.com Another relevant synthesis produces o-tolidine-6,6'-disulfonic acid through the reduction of 2-nitrotoluene-4-sulfonic acid using zinc and sodium hydroxide (B78521), which is then followed by a rearrangement step. chemicalbook.com
Investigation of Reducing Agents and Conditions
A variety of reducing agents and conditions have been investigated for the conversion of nitrotoluene derivatives to their corresponding amines. The choice of agent depends on the specific substrate and desired outcome. Common methods include catalytic hydrogenation and metal-acid reductions. orgsyn.orgatamanchemicals.com
Catalytic hydrogenation is a high-volume manufacturing method, often carried out in the vapor phase. google.com Various supported metal catalysts are effective, including Raney nickel, copper, and noble metals. orgsyn.orgatamanchemicals.com For laboratory-scale or specific applications, chemical reduction is widely used. The reduction of 2,4-dinitrotoluene (B133949) and its derivatives is frequently accomplished using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.comorgsyn.org Tin and hydrochloric acid are also effective. orgsyn.org For the conversion of 2-nitrotoluene-4-sulfonic acid to o-tolidine-6,6'-disulfonic acid, a combination of zinc dust and sodium hydroxide solution has been utilized. chemicalbook.com
The table below summarizes various reducing systems used for related nitroaromatic compounds.
| Reducing Agent | Co-reagent/Catalyst | Substrate Example | Product Example | Source |
| Iron Powder | Acetic Acid or Hydrochloric Acid | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | orgsyn.org |
| Hydrogen | Raney Nickel | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | orgsyn.orgatamanchemicals.com |
| Zinc Dust | Sodium Hydroxide Solution | 2-Nitrotoluene-4-sulfonic acid | o-Tolidine-6,6'-disulfonic acid | chemicalbook.com |
| Iron and Acetic Acid | - | 2,6-Dinitro-4-sulfotoluene | 2,6-Diamino-4-sulfotoluene | google.com |
| Formamidine Sulfinic Acid | Alkaline Conditions | Aromatic Nitro Compounds | Primary Aromatic Amine | iarc.frnih.gov |
Purification and Isolation Techniques for this compound
The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The specific techniques employed depend on the synthetic route used.
Following direct sulfonation with oleum, a common workup procedure involves carefully pouring the reaction mixture onto ice or into ice water. This quenches the reaction and causes the crude this compound to precipitate. The solid product is then collected by filtration and washed. orgsyn.org
For further purification, the crude acid can be dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form its soluble salt. orgsyn.org This solution is often treated with a decolorizing agent like activated carbon (Norit) to remove colored impurities, followed by filtration. orgsyn.org The purified this compound is then re-precipitated by acidifying the filtrate with a mineral acid, such as hydrochloric acid or sulfuric acid. orgsyn.orgresearchgate.net The final crystalline product is collected by filtration, washed with cold water to remove residual acid and salts, and dried. orgsyn.orgorgsyn.org In some procedures, an additional small amount of product can be recovered by evaporating the filtrate. orgsyn.org Washing the final solid with a solvent like methanol (B129727) can also be used to remove certain impurities. orgsyn.org
Solvent extraction using high-molecular-weight aliphatic amines has also been studied as a method for separating and recovering aminobenzenesulfonic acids from aqueous solutions. researchgate.netacs.org
Crystallization and Recrystallization Protocols
The isolation and purification of this compound are critically dependent on precise crystallization and recrystallization procedures. The crude product, typically synthesized via sulfonation, is often first isolated by precipitating the reaction mixture in a large volume of ice water, which causes the crude acid crystals to form.
Subsequent purification is achieved through recrystallization, a process meticulously detailed in established laboratory procedures. A common protocol involves dissolving the crude acid in boiling water. orgsyn.org The resulting solution can be treated with clarifying agents, such as activated carbon (e.g., Norit), to adsorb colored impurities and other minor organic byproducts. orgsyn.org In some procedures, barium hydroxide is added to the boiling solution to precipitate sulfate ions, followed by the careful addition of sulfuric acid to regenerate the free sulfonic acid. orgsyn.org
The purified this compound is then crystallized from the aqueous solution by concentration and cooling. orgsyn.org The product typically crystallizes as needles. chemicalbook.com It is noteworthy that the compound's solubility is highly dependent on the solvent system; it is sparingly soluble in water at room temperature (0.226 g per 100 g of aqueous solution at 18°C) and is effectively insoluble in organic solvents like alcohol, ether, and glacial acetic acid. chemicalbook.com Temperature control during these steps is paramount. For instance, filtration of hot, saturated solutions requires preheated funnels to prevent premature crystallization and subsequent loss of yield. orgsyn.org
Interactive Table 1: Crystallization and Recrystallization Parameters for this compound
| Parameter | Value/Description | Rationale/Notes | Source(s) |
| Initial Isolation | Precipitation in ice water | Rapidly separates crude product from the acidic reaction medium. | |
| Recrystallization Solvent | Water | The compound's solubility profile in water allows for effective purification by temperature variation. | orgsyn.orgchemicalbook.com |
| Purification Agents | Activated Carbon (Norit), Barium Hydroxide | Activated carbon for decolorization; barium hydroxide to remove excess sulfate. | orgsyn.org |
| Crystallization Method | Cooling and Concentration | The purified acid crystallizes out as the solution is concentrated and cooled. | orgsyn.org |
| Crystal Habit | Needles | The typical crystalline form when precipitated from water. | chemicalbook.com |
| Key Consideration | Temperature Control | Preheating filtration apparatus is crucial to prevent clogging from premature crystallization. | orgsyn.org |
Impurity Identification and Removal Strategies
The synthesis of this compound can generate several impurities that compromise the final product's quality. Identifying and removing these impurities are essential for obtaining a high-purity compound.
Common impurities include unreacted starting materials like o-toluidine, inorganic salts such as sodium sulfate, and various byproducts formed during the sulfonation reaction. orgsyn.orgchemicalbook.com A significant byproduct, particularly at elevated reaction temperatures, is o-tolidine sulfonesulfonic acid. google.com Other potential organic impurities specified in technical data sheets include isomeric sulfonic acids and 3,3'-Dimethyl Benzidine. rksynthesis.com
A multi-step approach is employed for the removal of these contaminants.
Steam Distillation: Unchanged o-toluidine can be effectively removed from the workup solution by steam distillation. orgsyn.org
pH Adjustment: A widely used technique involves treating the crude product with an alkaline solution to dissolve the sulfonic acid and help remove certain impurities. The desired product is then re-precipitated by acidifying the solution, often with hydrochloric or sulfuric acid. google.com
Adsorption: Activated carbon is a key reagent used to decolorize the solution and adsorb organic impurities. orgsyn.org
Chemical Treatment: Reducing agents, such as hydrosulfite, may be used to further decolorize the product solution.
Washing: The final crystalline product is typically washed with cold water to remove any remaining soluble impurities. orgsyn.org
Interactive Table 2: Impurity Removal Strategies
| Impurity | Identification Method | Removal Strategy | Source(s) |
| Unreacted o-Toluidine | Gas Chromatography, HPLC | Steam distillation during workup. | orgsyn.orgchemicalbook.com |
| o-Tolidine Sulfonesulfonic Acid | HPLC | Controlled reaction temperature to prevent formation; purification via pH adjustment. | google.com |
| Isomeric Sulfonic Acids | HPLC, ¹H NMR Spectroscopy | Precise control of sulfonation conditions; fractional crystallization. | orgsyn.orgresearchgate.net |
| 3,3'-Dimethyl Benzidine | HPLC | Purification via recrystallization and pH adjustment cycles. | rksynthesis.com |
| Colored Byproducts | Visual, UV-Vis Spectroscopy | Treatment with activated carbon (Norit) and/or reducing agents (hydrosulfite). | orgsyn.org |
| Inorganic Salts (e.g., Sodium Sulfate) | Conductivity, Ion Chromatography | Washing the final product with water; claimed to be absent in some protocols. | orgsyn.org |
Comparative Analysis of Synthetic Pathways
Several synthetic routes to this compound have been reported, though they vary significantly in their preparative value and industrial application. The primary methods include:
Direct Sulfonation of o-Toluidine: This is the most common and industrially established method, typically involving the reaction of o-toluidine with fuming sulfuric acid (oleum). orgsyn.org
Rearrangement of Amine Sulfate: This "baking" process involves heating the o-toluidine acid sulfate salt under reduced pressure to induce rearrangement and sulfonation. orgsyn.org
Reduction of Nitrotoluenesulfonic Acid: This method involves the chemical reduction of the corresponding nitrotoluenesulfonic acid to yield the amino-sulfonic acid. orgsyn.org
The direct sulfonation with oleum is the most extensively documented and commercially viable pathway due to its efficiency and scalability.
Efficiency and Scalability Considerations
The efficiency and scalability of production are critical factors for the industrial synthesis of this compound. The direct sulfonation of o-toluidine with oleum is favored for its high efficiency and proven industrial scalability.
Yield: Well-documented laboratory procedures based on the rearrangement of the amine acid sulfate report yields in the range of 79-83%. orgsyn.org The direct sulfonation method is also noted for producing a high-purity product.
Reaction Time: The reaction duration can be adjusted based on desired output. For example, a shortened heating schedule in the amine sulfate rearrangement method can produce a respectable yield of 60% when time is a critical factor. orgsyn.org In direct sulfonation, the mixture is typically stirred for several hours to ensure the reaction goes to completion.
Scalability: The direct sulfonation process is described as "scalable and well-established industrially". General industrial sulfonation can be performed as a batch or continuous process. While continuous processes using air/SO₃ offer the lowest reagent costs for large-scale production, they require significant capital investment. Oleum-based processes, which are more directly analogous to the described synthesis, can be run in either batch or continuous configurations, offering a balance between reagent cost and operational flexibility. chemithon.com
Interactive Table 3: Comparison of Synthetic Pathway Efficiency
| Pathway | Reagents | Typical Yield | Scalability | Key Considerations | Source(s) |
| Direct Sulfonation | o-Toluidine, Fuming Sulfuric Acid (Oleum) | High | Excellent; industrially established. | Exothermic reaction requires careful temperature control. | |
| Amine Sulfate Rearrangement | o-Toluidine, Concentrated Sulfuric Acid | 79-83% | Good for laboratory/pilot scale. | Requires heating under vacuum for extended periods. | orgsyn.org |
| Reduction | Nitrotoluenesulfonic Acid, Reducing Agent (e.g., Zn/NaOH) | Variable | Less common for this specific compound. | Depends on the availability and cost of the nitro-precursor. | orgsyn.orgchemicalbook.com |
Purity and Isomeric Distribution Control
Controlling the purity and the distribution of isomers is a central challenge in the synthesis of aromatic sulfonic acids. For this compound, the direct sulfonation pathway's outcome is highly sensitive to reaction conditions.
Temperature: This is arguably the most critical parameter. The sulfonation of o-toluidine is highly exothermic. Maintaining a low reaction temperature, preferably below 60-70°C, is essential to minimize the formation of undesired byproducts, most notably o-tolidine sulfonesulfonic acid. google.com
Reagent Concentration and Ratio: The purity of the final product is also influenced by the concentration of the sulfonating agent. The use of sulfuric acid with low water content is preferred to better control the reaction rate. Furthermore, the molar ratio of the sulfonating species (free SO₃) to the o-toluidine substrate must be precisely controlled. Using a molar ratio of 1-3 moles of free SO₃ per mole of the amine is a key parameter for optimizing the formation of the desired product while minimizing side reactions. google.com
While some procedures claim to yield a product that is free from isomeric sulfonic acids, the sulfonation of aromatic compounds often results in a mixture of isomers. orgsyn.orggoogle.com The final isomeric distribution is a direct consequence of the kinetic and thermodynamic control exerted by the specific reaction conditions chosen. Therefore, strict adherence to a validated protocol is necessary to ensure the desired isomeric purity.
Interactive Table 4: Influence of Reaction Parameters on Purity and Isomerism
| Parameter | Condition | Effect on Purity | Effect on Isomerism | Source(s) |
| Temperature | Low (< 60-70°C) | High purity; minimizes sulfone formation. | Favors kinetically controlled product distribution. | google.com |
| Temperature | High (> 70°C) | Lower purity; increased formation of o-tolidine sulfonesulfonic acid. | May shift distribution towards thermodynamically stable isomers. | |
| SO₃:Toluidine Molar Ratio | Optimized (e.g., 1-3 moles SO₃) | High purity; efficient conversion. | Critical for controlling the degree of sulfonation and directing substitution. | google.com |
| Sulfuric Acid Concentration | Low Water Content | Improved control over reaction rate and product quality. | Affects the activity of the sulfonating agent. |
Chemical Reactivity and Transformation Pathways of O Toluidine Disulfonic Acid
Reactions Involving Sulfonic Acid Functionalities
The sulfonic acid (-SO₃H) groups are strong acidic functions that significantly influence the molecule's solubility and reactivity.
Salt Formation and Derivatization
As strong acids, aromatic sulfonic acids readily react with bases to form salts. numberanalytics.com This neutralization is a fundamental reaction for o-toluidine (B26562) disulfonic acid, often carried out with sodium hydroxide (B78521) or sodium carbonate to produce its more stable and water-soluble sodium salt. britannica.com The formation of salts is a common practice in industrial applications to facilitate handling and use in aqueous solutions, such as in the preparation of detergents and dyes. numberanalytics.combritannica.com For instance, the process often involves sulfonation followed by neutralization to yield the desired salt. britannica.com While aromatic sulfonic acids can be converted into esters and amides, this is generally less straightforward than for carboxylic acids.
The acidic nature of the sulfonic acid groups also allows for the formation of salts with amino acids. caltech.edu This property has been explored with various aromatic sulfonic acids for the precipitation and isolation of amino acids. caltech.edu
Sulfonyl Chloride Formation from Sulfonic Acid Groups
The sulfonic acid groups of o-toluidine disulfonic acid can be converted to the more reactive sulfonyl chloride (-SO₂Cl) groups. This transformation is typically achieved by reacting the sulfonic acid with chlorinating agents like phosphorus pentachloride or thionyl chloride. The resulting disulfonyl chloride is a key intermediate for synthesizing sulfonamides or other derivatives. rsc.org For example, a similar compound, 6-chloro-m-toluenesulfonic acid, is converted to its sulfonyl chloride using phosphorus pentachloride. caltech.edu The general synthesis of aromatic sulfonyl chlorides can also be achieved by reacting the corresponding aromatic compound with chlorosulfonic acid. chemicalbook.com
Reactivity of the Amine Moiety
The primary aromatic amine (-NH₂) group is a site of versatile chemical reactivity, enabling the construction of more complex molecules.
Diazotization Reactions for Further Derivatization
A cornerstone reaction of aromatic amines, including this compound, is diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). google.comorgsyn.org The process converts the primary amino group into a highly versatile diazonium salt (-N₂⁺Cl⁻).
This diazonium intermediate is generally not isolated and is used directly in subsequent reactions. google.com Diazonium salts are valuable precursors in the synthesis of azo dyes. For example, the diazotized form of o-toluidine-5-sulfonic acid can be coupled with other aromatic compounds, such as J acid urea (B33335), to produce dyes. environmentclearance.nic.in The general procedure for diazotization involves dissolving the amine in an acidic solution, cooling it, and then adding a solution of sodium nitrite. orgsyn.org
Table 1: Typical Conditions for Diazotization Reactions
| Parameter | Condition | Source |
| Reagents | Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | google.com |
| Temperature | 0–5 °C | google.com |
| Medium | Aqueous | google.com |
| Key Intermediate | Diazonium Salt (Ar-N₂⁺) | researchgate.net |
Condensation and Coupling Reactions
The amine group of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). However, a more significant application is its use in coupling reactions, particularly after diazotization.
The diazonium salt derived from this compound is an electrophile that can attack electron-rich aromatic compounds, such as phenols and other amines, in a reaction known as azo coupling. researchgate.net This reaction is fundamental to the synthesis of a vast array of azo dyes, where the azo group (-N=N-) acts as a chromophore, imparting color to the final molecule. The coupling partner and the position of the linkage determine the final color of the dye. For instance, diazotized sulfanilic acid is coupled with N,N-dimethylaniline to produce the indicator methyl orange. researchgate.net Similarly, various aminonaphtholsulfonic acids are used as coupling components to create a range of colors. orgsyn.org
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Further substitution on the benzene (B151609) ring of this compound is challenging due to the existing substituents. The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the methyl (-CH₃), amino (-NH₂), and two sulfonic acid (-SO₃H) groups.
Amino Group (-NH₂): A powerful activating, ortho, para-directing group.
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.
Sulfonic Acid Groups (-SO₃H): Strongly deactivating, meta-directing groups.
The two sulfonic acid groups strongly withdraw electron density from the ring, making it significantly less reactive towards electrophiles. libretexts.org Any potential electrophilic attack would be directed by the activating amino and methyl groups to the positions ortho and para to them. However, these positions are already occupied by the sulfonic acid groups or are sterically hindered. Consequently, further electrophilic aromatic substitution on the ring of this compound is not a common or facile reaction. Most synthetic strategies utilize the reactivity of the existing amine and sulfonic acid functionalities rather than attempting further ring substitution.
Stability and Degradation in Various Chemical Environments
Hydrolytic Stability Studies
The introduction of sulfonic acid groups into an aromatic compound generally increases its aqueous solubility and can affect its stability in water. Aromatic sulfonic acids are known to be relatively stable; however, the sulfonation reaction is reversible, and under certain conditions, desulfonation can occur. wikipedia.org
Detailed hydrolytic stability studies specific to this compound are not extensively documented in publicly available literature. However, the stability can be inferred from the general behavior of aryl sulfonic acids. The hydrolysis of these compounds, which results in the cleavage of the carbon-sulfur bond to regenerate the parent arene and sulfuric acid, typically requires harsh conditions such as high temperatures (often above 200°C) and the presence of aqueous acid. wikipedia.org
Table 1: General Hydrolytic Stability Profile of Aromatic Sulfonic Acids
| Condition | Expected Stability of this compound | Potential Transformation | Notes |
| Neutral pH (6-8), Ambient Temp. | High | Negligible degradation | The C-S bond is stable under these conditions. |
| Acidic pH (<4), Ambient Temp. | High | Minimal degradation | While acidic conditions favor the reverse sulfonation reaction, significant energy input (heat) is typically required. wikipedia.org |
| Alkaline pH (>9), Ambient Temp. | High | Negligible degradation | The sulfonate salt form is generally stable. |
| High Temperature (>150°C) in Aqueous Acid | Low to Moderate | Hydrolytic Desulfonation | The C-S bond may cleave, leading to the formation of o-tolidine (B45760) monosulfonic acid or o-tolidine. wikipedia.org |
This table is based on the general principles of aromatic sulfonic acid chemistry due to the lack of specific experimental data for this compound.
Oxidative Stability and Pathways
The presence of amino groups on the aromatic rings makes this compound susceptible to oxidation. Aromatic amines can be oxidized by a variety of chemical and biological agents, leading to a range of transformation products. mdpi.comoup.com The oxidation can result in the formation of colored products, a characteristic noted in the use of its parent compound, o-tolidine, as a reagent for detecting oxidizing agents like chlorine.
Common oxidative transformation pathways for aromatic amines include:
N-Oxidation: The nitrogen atom of the amino group can be oxidized to form nitroso and nitro derivatives.
Dimerization and Polymerization: Oxidative coupling reactions are common for aromatic amines. mdpi.com This can occur through N-N coupling to form azo compounds, N-C coupling to form diphenylamine-like structures, or C-C coupling. These reactions can lead to the formation of dimers, oligomers, and complex polymeric materials. mdpi.com
Ring Oxidation: The aromatic rings themselves can be hydroxylated, leading to the formation of aminophenol derivatives. Further oxidation can lead to the formation of quinone-imines or quinones.
Enzymatic systems, such as laccases and peroxidases, are known to catalyze the oxidation of aromatic amines, often resulting in polymerization. mdpi.com In a biological context, the metabolism of related compounds like o-toluidine proceeds via cytochrome P450-mediated N-hydroxylation, which is a key step in its bioactivation and subsequent degradation pathways.
Table 2: Potential Oxidative Transformation Pathways and Products
| Oxidizing Agent/System | Potential Transformation Pathway | Major Products |
| Strong Chemical Oxidants (e.g., KMnO₄, H₂O₂/Co(II)) | Ring and N-Oxidation, Coupling | Quinone-imines, Azo derivatives, Nitrated/Nitrosated species. oup.com |
| Atmospheric Oxygen (Air) | Slow Oxidation | Colored degradation products (e.g., quinone-like structures). |
| Enzymatic Systems (e.g., Laccase, Peroxidase) | Radical-Cation Mediated Coupling | Oligomeric and polymeric materials. mdpi.com |
| Photochemical Degradation | Photo-oxidation | Ring-opened products, simpler aromatic acids. |
Stereochemical Considerations and Isomerism
The structure of this compound allows for different forms of isomerism, including positional isomerism and a specific type of stereoisomerism known as atropisomerism.
Positional Isomerism: The term "this compound" can be ambiguous without specifying the exact location of the two sulfonic acid groups. The parent molecule, o-tolidine, is 3,3'-dimethylbenzidine. The sulfonic acid groups can substitute at various positions on the two aromatic rings. One commonly referenced isomer is o-tolidine-6,6'-disulfonic acid. chemicalbook.com Different synthetic procedures can lead to different positional isomers, each with potentially unique chemical and physical properties.
Atropisomerism (Axial Chirality): A key stereochemical feature of this compound arises from its nature as a substituted biphenyl (B1667301). In biphenyl systems, rotation around the single bond connecting the two aryl rings can be restricted if there are bulky substituents at the ortho-positions (the positions adjacent to the inter-ring bond). pharmaguideline.comcutm.ac.in
In this compound, the ortho positions relative to the biphenyl linkage are occupied by the amino groups and the sulfonic acid groups (depending on the specific isomer, e.g., in the 6,6'-disulfo isomer). The steric hindrance caused by these bulky groups creates a significant energy barrier to rotation around the C-C single bond. wikipedia.orgulisboa.pt This restricted rotation prevents the free interconversion of the possible conformations, giving rise to stable, non-superimposable mirror-image stereoisomers known as atropisomers. pharmaguideline.comwikipedia.org
These atropisomers are enantiomers and exhibit axial chirality, where the molecule is chiral due to the non-planar arrangement of the substituents around the axis of the biphenyl bond. pharmaguideline.com The stability of these isomers is high enough that they can, in principle, be separated and isolated as individual enantiomers. wikipedia.org This phenomenon is well-documented in other substituted biphenyls like BINAP and BINOL, which are used as chiral ligands in asymmetric synthesis.
Table 3: Isomerism in this compound
| Type of Isomerism | Description | Example/Note |
| Positional Isomerism | Variation in the attachment points of the sulfonic acid groups on the o-tolidine backbone. | o-Tolidine-6,6'-disulfonic acid vs. o-Tolidine-5,5'-disulfonic acid. |
| Stereoisomerism (Atropisomerism) | Existence of stable, separable enantiomers due to restricted rotation around the biphenyl C-C single bond. wikipedia.org | The (R)- and (S)-enantiomers arising from the chiral axis along the biphenyl bond. |
Applications of O Toluidine Disulfonic Acid As a Chemical Intermediate
Role in Dyestuff Synthesis
The compound is a well-established precursor in the dye industry, valued for its ability to form stable and vibrant colorants. Its derivatives are part of the acid dye class, which are anionic dyes typically applied to nitrogenous fibers like wool, silk, and polyamide. researchgate.netresearchgate.net
O-toluidine (B26562) disulfonic acid is a key precursor in the formulation of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov The synthesis of these dyes is a two-step process:
Diazotization : The primary aromatic amine group (-NH2) on the o-toluidine disulfonic acid molecule is converted into a diazonium salt (-N2+). This reaction is typically carried out in an acidic solution with sodium nitrite (B80452). nih.govimrpress.comorganic-chemistry.org The resulting diazonium salt is highly reactive.
Azo Coupling : The reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. nih.govscirp.org This electrophilic aromatic substitution reaction forms the stable azo bond, creating the final dye molecule. nih.gov
This process allows for the creation of a wide variety of colors, with this compound being particularly noted for its use in producing yellow dyes for wool. The specific shade of the resulting dye is determined by the chemical structure of the coupling component used.
Table 1: Azo Dye Synthesis Process
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Diazotization | Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | Diazonium Salt |
| 2 | Azo Coupling | Aromatic Coupling Component (e.g., Naphthol, Phenol) | Azo Dye |
Dyes derived from this compound are classified as acid dyes due to the presence of the sulfonic acid groups. textilelearner.net These groups are crucial for both the dye's solubility in water and its ability to bind to protein fibers like wool. textilelearner.net
The interaction is primarily electrostatic. Wool is a protein fiber composed of amino acids, which contain both amino (-NH2) and carboxylic acid (-COOH) groups. knomadyarn.com In an acidic dyebath (low pH), the amino groups on the wool fiber's protein chains become protonated, acquiring a positive charge (-NH3+). textilelearner.netdharmatrading.comnih.gov Simultaneously, the sulfonic acid groups on the dye molecule are deprotonated, giving the dye anion a negative charge (-SO3-). researchgate.nettextilelearner.net
The resulting negatively charged dye anions are attracted to the positively charged sites on the wool fiber, forming strong ionic bonds. knomadyarn.comdharmatrading.com This electrostatic attraction is the principal mechanism by which the dye fixes to the fabric. nih.gov In addition to ionic bonding, other intermolecular forces such as Van der Waals forces and hydrogen bonding contribute to the dye's adhesion to the fiber. textilelearner.netdharmatrading.com
Table 2: Functional Group Interactions in Wool Dyeing
| Component | Key Functional Group | Charge in Acidic Dyebath | Role in Dyeing |
| Wool Fiber | Amino Group (-NH2) | Positive (-NH3+) | Dye binding site |
| Acid Dye | Sulfonic Acid Group (-SO3H) | Negative (-SO3-) | Binds to fiber; enhances water solubility |
Beyond its use in common textile dyes, this compound and its isomers serve as intermediates in the synthesis of more specialized pigments and colorants. For example, the related compound p-toluidine-3-sulfonic acid is an important intermediate for producing pigments such as bright red and lithol rubine. google.com The versatility of the toluidine sulfonic acid structure allows for its incorporation into a variety of colorant molecules used in inks, plastics, and other materials. wtchem.com
The reactive nature of the amine group allows it to be integrated into larger, more complex molecular frameworks, leading to the creation of high-performance pigments with specific properties related to color fastness, stability, and application.
Intermediate in Industrial Organic Synthesis
The chemical reactivity of this compound makes it a valuable intermediate not just for dyes, but for a range of other organic compounds.
The presence of reactive amine and sulfonic acid groups makes this compound a versatile building block in broader organic synthesis. It can be used to create more complex molecules with specific functionalities. Aromatic sulfonic acids and their derivatives are foundational in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. wikipedia.orgrx-sol.com The specific structure of this compound can be leveraged to introduce both amino and sulfo groups into a target molecule, influencing its properties and function.
This compound can be chemically modified through several pathways to yield other functionalized aromatic compounds. The amine group is particularly versatile and can undergo a wide range of reactions beyond diazotization, including acetylation and alkylation. byjus.compharmacareerinsider.com
Furthermore, the diazonium salt intermediate formed from the amine group is not only used for azo coupling but can also be a precursor for introducing other functional groups onto the aromatic ring through reactions like the Sandmeyer reaction, which can replace the diazonium group with halides or a cyano group. organic-chemistry.org These transformation pathways allow chemists to use this compound as a starting point for building a diverse array of substituted aromatic compounds for various industrial applications.
Contributions to Polymer and Advanced Material Precursors
This compound serves as a crucial building block in the development of advanced polymers and materials. Its distinctive molecular structure, which includes both an amine group and two sulfonic acid groups on a toluene (B28343) ring, enables its incorporation into polymer chains. This integration imparts specialized and advantageous characteristics to the final materials.
Monomer or Modifier in Polymerization Processes
This compound can act as a monomer or be used to modify polymers during polymerization. Its reactive amine functional group allows it to take part in polymerization reactions, and it has been explored as a diamine monomer for creating sulfonated polyimides. These polymers are of interest for their potential use as proton-conducting membranes in fuel cells. The specific arrangement of the diamine influences the properties of the resulting polyimide, such as its stability and ability to form membranes, which are critical for fuel cell performance.
The sulfonic acid groups are a key feature, functioning as strong protonic acids. This characteristic allows the monomer to facilitate "self-doping" in conductive polymers. In polymers like polyaniline, doping is the process of introducing charge carriers to enhance electrical conductivity, a step that usually requires an external acid. By integrating monomers that have sulfonic acid groups directly into the polymer's structure, the doping becomes an intrinsic property of the material.
Influence on Polymer Structure and Properties (e.g., self-doped systems)
The inclusion of this compound into a polymer's framework significantly alters its properties. The bulky and hydrophilic nature of the sulfonic acid groups can modify the polymer's morphology and how it can be processed.
A primary benefit of using this compound is the formation of self-doped conducting polymers. nih.gov The sulfonic acid groups supply the necessary protons to dope (B7801613) the polymer chain internally, which provides several advantages over external doping:
Enhanced Stability: Self-doped polymers often maintain their conductivity more consistently over time because the dopant is chemically bonded to the polymer and cannot leach out. nih.gov
Improved Processability: The presence of sulfonic acid groups can increase the polymer's solubility in various solvents, simplifying its processing into films and other forms.
Tunable Properties: By adjusting the ratio of the self-doping monomer to the primary monomer, the electrical, optical, and electrochemical characteristics of the polymer can be precisely controlled.
Research has shown that polymers synthesized with strategically placed disulfonic acid groups can exhibit superionic conduction. For example, a synthesized polystyrene with 3,4-disulfonic acid groups demonstrated a room temperature conductivity of 1.2 mS cm⁻¹ and a shear modulus of 52 MPa. This highlights the potential of precisely arranging acid groups to fine-tune molecular interactions and enhance electrolyte properties for various electrochemical applications. researchgate.net
The following table summarizes the effects of incorporating this compound on the properties of polymers.
| Property | Influence of this compound Incorporation | Key Research Findings |
| Electrical Conductivity | Facilitates conductivity across a broader pH range due to self-doping. | Polystyrene with precisely placed disulfonic acid groups achieved a room temperature conductivity of 1.2 mS cm⁻¹. researchgate.net |
| Mechanical Strength | Contributes to the mechanical integrity of the polymer electrolyte. | The same disulfonic acid polymer exhibited a shear modulus of 52 MPa. researchgate.net |
| Processability | Enhances solubility in different solvents. | Sulfonated polymers are known to have improved processing characteristics. |
| Stability | Improves the long-term stability of electrical conductivity. | Self-acid-doped polymers show greater stability in conductive states under physiological conditions. nih.gov |
Spectroscopic and Analytical Characterization of O Toluidine Disulfonic Acid
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
The two sulfonic acid (-SO₃H) groups are the most prominent features in the vibrational spectrum. Their absorptions are strong and occur in relatively predictable regions. The key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds, S-O stretching, and O-H stretching.
For aromatic sulfonic acids, the S=O asymmetric stretching vibration typically appears as a strong band in the 1340-1350 cm⁻¹ region, while the symmetric S=O stretching is found between 1150-1185 cm⁻¹. Another significant band is the S-O single bond stretch, which is often observed in the 1030-1040 cm⁻¹ range asianpubs.org. In sulfonated compounds, strong peaks corresponding to symmetric and asymmetric SO₂ stretching are generally found around 1120 cm⁻¹ and 1322 cm⁻¹, respectively researchgate.net. Raman spectroscopy is also effective for identifying these groups; for instance, studies on benzenesulfonic acid show a complex band involving (C-S + C-C + SO₃) stretches around 1124 cm⁻¹ nih.gov.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 2800-3200 | Variable | Broad, Strong |
| S=O Asymmetric Stretch | 1340-1350 | Variable | Strong |
| S=O Symmetric Stretch | 1150-1185 | Variable | Strong |
| S-O Stretch | 1030-1040 | 1030-1040 | Medium-Strong |
| C-S Stretch | 700-780 | 700-780 | Medium |
The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is also a key marker, usually appearing as a medium to strong band between 1590 cm⁻¹ and 1650 cm⁻¹ masterorganicchemistry.comspecac.com.
The aromatic ring itself produces a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) vscht.cz. The C=C in-plane stretching vibrations of the ring usually result in two or three bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of weak "overtone" bands between 1665-2000 cm⁻¹ and the strong C-H out-of-plane bending bands in the 650-900 cm⁻¹ region, which can help confirm the relative positions of the substituents.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300-3500 (often two bands) | Medium |
| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |
| Aliphatic C-H Stretch (Methyl) | 2850-2970 | Medium |
| N-H Bend (Scissoring) | 1590-1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 (multiple bands) | Medium-Strong |
Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily involving the π-electron system of the aromatic ring.
The benzene ring is the fundamental chromophore in o-toluidine (B26562) disulfonic acid. Unsubstituted benzene exhibits three main absorption bands due to π→π* transitions: an intense primary band near 184 nm, a secondary band around 204 nm, and a much weaker, fine-structured "benzenoid" band around 256 nm researchgate.net. These transitions are often referred to as the E₁, E₂, and B bands, respectively. In substituted benzenes, these bands can shift in wavelength and intensity. For routine analysis in standard solvents, only the E₂ and B bands are typically observed.
The substituents on the benzene ring—amino (-NH₂), methyl (-CH₃), and two sulfonic acid (-SO₃H) groups—have profound effects on the UV-Vis spectrum.
Activating Groups (-NH₂ and -CH₃): The amino and methyl groups are electron-donating groups (EDGs) that activate the ring. libretexts.org They possess a positive resonance effect (+R), donating electron density to the π-system. This donation decreases the energy gap for π→π* transitions, resulting in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). For example, the primary absorption band of aniline (B41778) is shifted to 230 nm and the secondary band to 280 nm, compared to benzene's 204 nm and 256 nm. ijermt.org o-Toluidine itself shows absorption maxima around 236 nm and 286 nm. nist.gov
Deactivating Groups (-SO₃H): The sulfonic acid group is an electron-withdrawing group (EWG) that deactivates the ring through a negative inductive effect (-I). EWGs generally cause a hypsochromic shift (shift to shorter wavelengths) and a hypochromic effect (decrease in intensity).
The final spectrum of o-toluidine disulfonic acid is a composite of these opposing effects. Furthermore, the electronic properties of the amino group are highly pH-dependent. In acidic solutions, the -NH₂ group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, which would lead to a significant hypsochromic shift, making the spectrum more closely resemble that of a sulfonated toluene (B28343). cdnsciencepub.com
| Substituent Group | Electronic Effect | Expected Impact on λmax |
|---|---|---|
| -NH₂ (Amino) | Electron-Donating (Activating) | Bathochromic Shift (to longer λ) |
| -CH₃ (Methyl) | Electron-Donating (Activating) | Bathochromic Shift (to longer λ) |
| -SO₃H (Sulfonic Acid) | Electron-Withdrawing (Deactivating) | Hypsochromic Shift (to shorter λ) |
| -NH₃⁺ (Anilinium, at low pH) | Strongly Electron-Withdrawing | Strong Hypsochromic Shift |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, amine, and methyl protons.
Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (multiplicity) will depend on the specific placement of the two sulfonic acid groups relative to the amino and methyl groups. The electron-withdrawing sulfonic acid groups will deshield nearby protons, shifting them further downfield. wisc.edu
Amine Protons: The -NH₂ protons usually appear as a broad singlet. Its chemical shift is highly variable depending on the solvent, concentration, and temperature, but can often be found in the 3.5-5.0 ppm range.
Methyl Protons: The -CH₃ protons will give rise to a sharp singlet in the upfield region, expected around 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The aromatic carbons will resonate in the 115-150 ppm range. The carbons directly attached to substituents (ipso-carbons) will be significantly affected. The carbon attached to the electron-donating amino group (C-N) would be expected to be shielded (shifted upfield), while the carbons attached to the strongly deshielding sulfonic acid groups (C-S) would be shifted significantly downfield. mdpi.com Analysis of sulfonated polystyrene shows the ipso-carbon signal for the sulfonated group appearing around 139 ppm. auremn.org.br
Methyl Carbon: The methyl carbon (-CH₃) signal will appear in the aliphatic region, typically between 15-25 ppm. libretexts.org
| Predicted Chemical Shift Ranges (δ, ppm) | |
|---|---|
| Proton (¹H) | Carbon (¹³C) |
| Aromatic (Ar-H): 7.0 - 8.5 | Aromatic (Ar-C): 115 - 150 |
| Amine (-NH₂): 3.5 - 5.0 (broad) | Methyl (-CH₃): 15 - 25 |
| Methyl (-CH₃): 2.2 - 2.5 |
Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are significantly influenced by the electronic effects of the three different substituents on the benzene ring: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the strongly electron-withdrawing sulfonic acid (-SO₃H) groups.
The amino and methyl groups increase electron density at the ortho and para positions, causing protons at these positions to be more shielded and appear at a lower chemical shift (upfield). Conversely, the sulfonic acid groups withdraw electron density, deshielding nearby protons and shifting their signals downfield. The exact chemical shifts and coupling patterns depend on the specific isomeric form, i.e., the precise locations of the two sulfonic acid groups relative to the amino and methyl groups on the toluidine backbone.
For the common isomer, 2-Amino-1-methylbenzene-3,5-disulfonic acid, the two remaining aromatic protons are not adjacent, and would therefore appear as singlets or narrow doublets (due to long-range coupling). The methyl group protons would typically appear as a singlet in the upfield region, while the amine protons might present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-1-methylbenzene-3,5-disulfonic acid Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (at C4) | 7.5 - 8.0 | s (or d) | n/a (or ~2-3 Hz) |
| Aromatic H (at C6) | 7.8 - 8.3 | s (or d) | n/a (or ~2-3 Hz) |
| -NH₂ | 3.5 - 5.0 (variable) | br s | n/a |
| -CH₃ | 2.2 - 2.5 | s | n/a |
Carbon Chemical Shifts and Connectivity
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are highly diagnostic of the substitution pattern. Carbons directly attached to the electron-withdrawing sulfonic acid groups are significantly deshielded and appear at high chemical shifts (downfield). In contrast, carbons ortho and para to the electron-donating amino group are shielded and appear further upfield. The carbon of the methyl group will have a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-1-methylbenzene-3,5-disulfonic acid Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₃) | 130 - 135 |
| C2 (-NH₂) | 145 - 150 |
| C3 (-SO₃H) | 138 - 142 |
| C4 | 115 - 120 |
| C5 (-SO₃H) | 140 - 145 |
| C6 | 120 - 125 |
| -CH₃ | 15 - 20 |
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision allows for the determination of the unique elemental formula of a molecule. For this compound, with the chemical formula C₇H₉NO₆S₂, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.
The theoretical monoisotopic mass of C₇H₉NO₆S₂ is calculated to be 267.0028 g/mol . An experimental measurement of the mass-to-charge ratio (m/z) of the molecular ion that closely matches this theoretical value would serve to confirm the elemental composition of the analyte with a high degree of confidence. nih.gov
Fragmentation Pathways and Isomer Differentiation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, providing valuable structural information. The fragmentation of sulfonated aromatic compounds often follows predictable pathways. upce.cz For this compound, a primary and characteristic fragmentation event is the neutral loss of sulfur trioxide (SO₃, 80 Da) from one of the sulfonic acid groups. upce.cz
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would be:
[C₇H₁₀NO₆S₂]⁺ (m/z 268.0) → [C₇H₁₀NO₃S]⁺ (m/z 188.0) + SO₃ This represents the loss of the first sulfonic acid group.
[C₇H₁₀NO₃S]⁺ (m/z 188.0) → [C₇H₁₀N]⁺ (m/z 108.0) + SO₃ This second step involves the loss of the remaining sulfonic acid group, yielding the protonated o-toluidine ion.
Further fragmentation of the o-toluidine ion could also occur. The relative intensities of these fragment ions can be diagnostic. Different isomers of this compound may exhibit subtle differences in their fragmentation patterns due to the varying stability of the intermediate ions, which can potentially be used for isomer differentiation. researchgate.net For example, the proximity of the amino group to a sulfonic acid group in one isomer versus another could influence the ease of fragmentation, leading to different relative abundances of key fragment ions in their respective MS/MS spectra.
X-ray Diffraction Studies of Crystalline this compound and its Salts
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystalline material. It relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice.
Crystal Structure Determination
To perform a crystal structure determination, a single, high-quality crystal of this compound or one of its salts is required. This crystal is mounted in an X-ray diffractometer, and the resulting diffraction pattern of spots is collected as the crystal is rotated. The positions and intensities of these spots are unique to the specific crystal structure and provide the necessary data to solve it. dtic.mil
Analysis of the diffraction data allows for the calculation of an electron density map of the unit cell, from which the positions of the individual atoms can be determined. The resulting structural model provides precise information on:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Conformation: Revealing the three-dimensional arrangement of the atoms.
While some related materials like poly-o-toluidine composites have been shown to be amorphous by powder XRD, a single-crystal XRD study of this compound would provide the definitive, unambiguous confirmation of its molecular structure in the solid state. researchgate.net
Intermolecular Interactions and Packing Arrangements
The primary intermolecular force governing the packing of this compound is hydrogen bonding. The sulfonic acid groups (-SO₃H) are potent hydrogen bond donors, while the oxygen atoms within these groups are effective hydrogen bond acceptors. Similarly, the amino group (-NH₂) can act as a hydrogen bond donor. This leads to the formation of an extensive hydrogen-bonding network.
Studies on related aromatic sulfonic acids have shown that the sulfonic acid groups often participate in strong hydrogen bonds with amino groups from adjacent molecules. researchgate.net The hydrogen atoms of the amino group can form hydrogen bonds with the oxygen atoms of the sulfonic acid groups, creating a robust network of interactions that links the molecules together.
In addition to direct amine-sulfonic acid interactions, it is also possible for the sulfonic acid groups to form hydrogen bonds with each other, leading to dimeric or polymeric chains. The specific nature of these interactions can be influenced by the steric hindrance from the methyl group on the aromatic ring.
A hypothetical arrangement based on the intermolecular interactions of similar molecules is presented in the table below:
| Intermolecular Interaction | Donor Group | Acceptor Group | Typical Distance (Å) |
| Hydrogen Bond | Amino (-NH₂) | Sulfonic Acid (-SO₃H) | 2.5 - 3.2 |
| Hydrogen Bond | Sulfonic Acid (-SO₃H) | Sulfonic Acid (-SO₃H) | 2.6 - 3.0 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |
| Van der Waals | Methyl (-CH₃) | Adjacent Molecule | > 3.5 |
Computational and Theoretical Chemistry Investigations of O Toluidine Disulfonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of o-toluidine (B26562) disulfonic acid. evergreensinochem.com These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital (MO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.
For o-toluidine disulfonic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which possess lone pair electrons. The electron-withdrawing sulfonic acid groups would lower the energy of the HOMO compared to unsubstituted toluidine. The LUMO would likely be distributed across the aromatic system, with contributions from the sulfur and oxygen atoms of the sulfonate groups. researchgate.netrsc.org
Table 1: Significance of Molecular Orbitals in Reactivity Analysis
| Molecular Orbital | Description | Predicted Location on this compound | Chemical Significance |
| HOMO | Highest energy orbital containing electrons. | Primarily on the benzene (B151609) ring and the nitrogen atom of the amino group. | Region of the molecule that acts as an electron donor; susceptible to attack by electrophiles. |
| LUMO | Lowest energy orbital that is unoccupied. | Distributed across the aromatic system and the sulfonic acid groups. | Region of the molecule that acts as an electron acceptor; susceptible to attack by nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | N/A | A smaller gap indicates higher reactivity and lower kinetic stability. |
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. evergreensinochem.com For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the two sulfonic acid (-SO₃H) groups and the amino (-NH₂) group relative to the toluene (B28343) backbone.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ijirse.in By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
This theoretical spectrum is invaluable for interpreting experimental data. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid groups, or the bending of C-H bonds on the aromatic ring. ijirse.in Correlating the calculated frequencies with experimental FTIR or Raman spectra helps to confirm the molecular structure and the identity of functional groups.
Table 2: Illustrative Correlation of Calculated Vibrational Modes and Experimental FTIR Peaks
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Theoretical) | Corresponding Functional Group |
| O-H Stretch | 3200-3600 | Sulfonic Acid (-SO₃H) |
| N-H Stretch | 3300-3500 | Amino Group (-NH₂) |
| C-H Stretch (Aromatic) | 3000-3100 | Benzene Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Methyl Group (-CH₃) |
| S=O Asymmetric Stretch | 1340-1380 | Sulfonic Acid (-SO₃H) |
| S=O Symmetric Stretch | 1150-1200 | Sulfonic Acid (-SO₃H) |
| C-N Stretch | 1250-1350 | Amino Group (-NH₂) |
| C-S Stretch | 650-750 | Sulfonic Acid (-SO₃H) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
The synthesis of this compound typically involves the electrophilic sulfonation of o-toluidine with fuming sulfuric acid. orgsyn.orgcaltech.edu Computational modeling can elucidate the mechanism of this reaction by mapping its potential energy surface. A crucial part of this is identifying and characterizing the transition state(s)—the high-energy intermediates that connect reactants to products.
By calculating the geometry and energy of the transition state, chemists can determine the reaction's activation energy, which is directly related to the reaction rate. This analysis can confirm whether the reaction proceeds through a classic electrophilic aromatic substitution mechanism involving a sigma complex (Wheland intermediate). Furthermore, it can reveal the influence of temperature and solvent on the reaction barrier, helping to optimize synthesis conditions. rsc.org
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of this compound, the positions of the two sulfonic acid groups on the aromatic ring are determined by the directing effects of the pre-existing amino (-NH₂) and methyl (-CH₃) groups. Computational models can predict this outcome by calculating the relative stabilities of the possible intermediates formed during sulfonation. ulisboa.pt
The amino group is a powerful activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Computational analysis of the electron density on the o-toluidine ring would show increased electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack. The model would also account for steric hindrance, where the bulkiness of the methyl group and the first sulfonic acid group can block attack at adjacent positions, thereby influencing the position of the second sulfonation. ulisboa.ptgoogle.com
Table 3: Predicted Regioselectivity in the Sulfonation of o-Toluidine
| Substituent Group | Type of Director | Activating/Deactivating | Predicted Site of 1st Sulfonation | Predicted Site of 2nd Sulfonation |
| -NH₂ (Amino) | Ortho, Para | Strongly Activating | C4 (para) or C6 (ortho) | Influenced by the position of the first -SO₃H group |
| -CH₃ (Methyl) | Ortho, Para | Weakly Activating | C4 (para) or C6 (ortho) | Influenced by the position of the first -SO₃H group |
| -SO₃H (Sulfonic Acid) | Meta | Strongly Deactivating | N/A | Directs incoming groups to positions meta to itself. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the theoretical investigation of complex molecular systems, providing insights into structural conformations, dynamic processes, and intermolecular interactions at an atomic level. nih.gov For a molecule like this compound, MD simulations can offer a detailed picture of its behavior in various chemical environments, which is often difficult to obtain through experimental means alone. The simulations are based on a force field, a set of parameters that defines the potential energy of the system, and the classical equations of motion are solved iteratively to trace the trajectory of each atom. nih.govnih.gov
Solvation Effects and Solution Behavior
The behavior of this compound in a solvent, particularly water, is critical for many of its applications. MD simulations can provide profound insights into its solvation structure and dynamics. In an aqueous solution, the two sulfonic acid groups (-SO₃H) are expected to deprotonate, yielding a dianionic molecule with sulfonate groups (-SO₃⁻). These groups are highly hydrophilic and will strongly interact with polar water molecules.
MD simulations of analogous aromatic sulfonic acids demonstrate that water molecules form distinct and ordered hydration shells around the charged sulfonate groups. acs.orgnih.gov The simulation can precisely map these shells. A key tool for this analysis is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a specific distance from a solute atom. For instance, the RDF between the sulfur atom of a sulfonate group and the oxygen atom of water (S-O_w) typically shows a sharp, high-intensity peak at a short distance, indicating a well-defined first solvation shell where water molecules are tightly bound. acs.orgnih.gov The amino groups (-NH₂) would also participate in hydrogen bonding with water, further influencing the molecule's orientation and solubility. Conversely, the biphenyl (B1667301) core represents a more hydrophobic region of the molecule.
Dynamic properties are also accessible through MD simulations. By analyzing the trajectories of the molecules over time, the diffusion coefficient of this compound in the solvent can be calculated. This parameter quantifies its mobility in the solution. Furthermore, the simulations can track the dynamics of water molecules within the hydration shells, revealing how they exchange with the bulk solvent. acs.org
Table 1: Hypothetical MD Simulation Data for this compound in Aqueous Solution
This table presents theoretical data that would be expected from an MD simulation of a single this compound molecule in a box of water at standard temperature and pressure. The values are based on published simulations of similar aromatic sulfonic acids. acs.orgnih.govmdpi.com
| Parameter | Simulated Value | Significance |
| First Peak of S-Ow RDF | ~3.6 Å | Indicates the distance of the first, tightly bound hydration shell around the sulfonate groups. |
| Coordination Number (S-Ow) | 5 - 6 | Represents the average number of water molecules in the first hydration shell of each sulfonate group. |
| First Peak of N-Ow RDF | ~2.8 Å | Shows the typical distance for hydrogen bonding between the amino group and water molecules. |
| Diffusion Coefficient (Molecule) | ~0.3 x 10-5 cm²/s | Quantifies the translational mobility of the entire molecule through the bulk water. |
| Water Residence Time (Sulfonate Shell) | 10 - 15 ps | Measures the average time a water molecule spends in the first hydration shell before exchanging. |
Interactions with Other Chemical Species
Molecular dynamics simulations are exceptionally well-suited for studying the non-covalent interactions between this compound and other chemical species, such as metal ions, small organic molecules, or polymer chains. These interactions are governed by electrostatic forces, hydrogen bonds, and van der Waals forces.
Given its structure, this compound can engage in several types of interactions:
Ionic Interactions: The two negatively charged sulfonate groups serve as primary sites for strong electrostatic interactions with cations. MD simulations on related polyelectrolytes containing sulfonate groups have shown that the oxygen atoms of the sulfonate bind strongly with metal ions. mdpi.com The strength and nature of this binding (e.g., direct contact ion pair vs. solvent-shared ion pair) can be determined from the simulation trajectories. nih.gov The simulations can quantify the interaction energy and show that divalent cations (e.g., Ca²⁺, Mg²⁺) bind more strongly than monovalent cations (e.g., Na⁺, Li⁺). mdpi.com
Hydrogen Bonding: The amino groups and the oxygen atoms of the sulfonate groups are capable of acting as hydrogen bond donors and acceptors, respectively. This allows this compound to form specific, directional interactions with other molecules containing complementary functional groups, such as the amide or hydroxyl groups found in various polymers or biological molecules. nih.gov
π-π Stacking: The aromatic rings of the biphenyl structure can engage in π-π stacking interactions with other aromatic molecules.
Simulations can compute the potential of mean force (PMF) between this compound and another species. The PMF provides the free energy profile as a function of the distance between the two interacting entities, revealing the stability of any complex they might form. Such analyses are crucial for understanding how the molecule might adsorb onto a surface or bind to a polymer. nih.gov For example, studies on polymers with sulfonate groups show how they interact with mineral surfaces like kaolinite (B1170537) through a combination of hydrogen bonding and cationic bridging, where a cation mediates the interaction between the negative sulfonate and a negative site on the surface. nih.gov
Table 2: Predicted Interaction Energies of this compound Functional Groups with Various Chemical Species from Theoretical Calculations
This table provides an overview of the types and typical strengths of interactions that MD simulations could quantify. Interaction energies are context-dependent and these values represent plausible estimates based on computational studies of analogous functional groups. mdpi.comrepec.org
| Interacting Pair | Interaction Type | Estimated Energy (kcal/mol) | Significance |
| Sulfonate (-SO₃⁻) and Na⁺ | Ionic | -80 to -100 | Strong interaction, relevant for behavior in saline solutions and ion-exchange processes. |
| Sulfonate (-SO₃⁻) and Ca²⁺ | Ionic | -140 to -180 | Very strong interaction, indicating preferential binding of divalent cations. |
| Amino (-NH₂) and Water | Hydrogen Bond | -3 to -5 | Contributes to the molecule's overall solubility and hydration. |
| Sulfonate (-SO₃⁻) and Water | Hydrogen Bond / Ionic | -10 to -15 | Key interaction driving the formation of the primary solvation shell. |
| Amino (-NH₃⁺) and Hydronium (H₃O⁺) | Proton Exchange/H-Bond | Variable | Important for understanding acid-base properties and proton transport mechanisms in acidic media. repec.org |
| Biphenyl Core and Benzene | π-π Stacking | -1 to -3 | Weaker interaction, but can be significant for self-aggregation or binding to aromatic polymers. |
Future Research Trajectories and Emerging Paradigms for O Toluidine Disulfonic Acid
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's shift towards sustainability necessitates the development of more environmentally benign and efficient synthesis routes for foundational chemicals like o-toluidine (B26562) disulfonic acid.
Traditional sulfonation of aromatic compounds often relies on harsh reagents such as fuming sulfuric acid (oleum) or chlorosulfonic acid. orgsyn.orgajgreenchem.com These methods are effective but generate significant acidic waste, posing environmental and handling challenges. rscspecialitychemicals.org.uk Research is now directed towards greener alternatives that minimize waste and utilize less hazardous materials.
Emerging eco-friendly sulfonation strategies applicable to aromatic amines include:
Solid Acid Catalysts: Heterogeneous catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), offer a green alternative for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts are reusable and can facilitate reactions under solvent-free conditions, often accelerated by microwave irradiation, which drastically reduces reaction times and increases yields. ajgreenchem.com
Mild Sulfonating Agents: The use of sulfur trioxide-amine complexes, such as trimethylamine-sulfur trioxide (TMAS) or pyridine-sulfur trioxide (PSS), provides a milder reaction pathway. rscspecialitychemicals.org.uk These reagents reduce the formation of byproducts and eliminate corrosive acidic waste, as the amine can often be recovered and reused. rscspecialitychemicals.org.uk
Azeotropic Removal of Water: For sulfonations using sulfuric acid, the reaction often stops as water is produced, diluting the acid. chemithon.com A specialized green technique involves the azeotropic distillation of water with an organic solvent to drive the reaction to completion without requiring a large excess of sulfuric acid. chemithon.com
Table 1: Comparison of Traditional and Green Sulfonation Methods
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
| Traditional | Fuming Sulfuric Acid (Oleum) | Controlled low temperature (10-55 °C) | High purity, industrially established | Corrosive, exothermic, generates large acidic waste stream rscspecialitychemicals.org.uk |
| Green | SiO2/KHSO4 + NaHSO3 | Solvent-free, microwave irradiation (3-5 min) | Reusable catalyst, rapid reaction, high yields (up to 95%) ajgreenchem.com | Requires catalyst preparation |
| Green | SO3-Pyridine Complex | Smooth, controlled conditions | No aqueous acidic waste, mild reaction rscspecialitychemicals.org.uk | Reagent is more expensive than oleum (B3057394) rscspecialitychemicals.org.uk |
| Green | Sulfuric Acid with Azeotropic Distillation | Toluene (B28343), Benzene (B151609), or Xylene as solvent | Drives reaction to completion, reduces excess acid needed chemithon.com | Requires specific equipment for distillation |
Achieving high selectivity and yield is paramount for the economic and environmental viability of chemical processes. Future catalyst development for the synthesis of o-toluidine disulfonic acid focuses on designing systems that can precisely control the position of sulfonation while maximizing product conversion.
Key areas of catalyst research include:
Task-Specific Ionic Liquids (TSILs): Ionic liquids functionalized with sulfonic acid groups (e.g., 1,3-disulfonic acid benzimidazolium chloride) are emerging as highly efficient and reusable Brønsted acid catalysts. scielo.br Their tunable properties and high catalytic activity, even in small quantities, make them ideal for green synthesis. The presence of alkyl linkers between the cationic head and the sulfonic acid group can further enhance catalytic activity. scielo.br
Shape-Selective Zeolites: While not yet specifically documented for this compound, zeolites and other microporous materials could be explored as shape-selective catalysts. The defined pore structures of these materials could potentially control the access of the o-toluidine molecule to the active sites, favoring the formation of specific isomers and improving selectivity.
Heterogeneous Solid Acids: Continued development of reusable solid acid catalysts, like those based on silica (B1680970) or functionalized resins, remains a priority. ajgreenchem.com Research aims to improve their thermal stability, resistance to deactivation, and ease of separation from the reaction mixture, thereby simplifying product purification and reducing waste. ajgreenchem.comscielo.br
Table 2: Performance of Emerging Catalysts in Sulfonation Reactions
| Catalyst Type | Example | Key Features | Reported Yield | Reusability |
| Silica-Supported Heterogeneous Catalyst | SiO2/KHSO4 | Solvent-free, microwave-assisted ajgreenchem.com | 90-95% ajgreenchem.com | 3-4 cycles ajgreenchem.com |
| Sulfonic Acid-Functionalized Ionic Liquid | 1,3-disulfonic acid benzimidazolium chloride | Solvent-free, 10 mol% catalyst loading scielo.br | 88-97% scielo.br | Up to 5 cycles scielo.br |
Advanced Functional Materials Research
The distinct chemical structure of this compound makes it an attractive candidate as a molecular building block for novel functional materials.
Responsive or "smart" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The sulfonic acid groups on the this compound molecule are ionizable and sensitive to changes in pH. This inherent responsivity can be harnessed by incorporating the molecule into larger polymer structures.
Future research could explore:
pH-Responsive Hydrogels: Integrating this compound as a cross-linker or monomer into hydrogel networks could create materials that swell or shrink in response to pH changes. The sulfonic acid groups would ionize at higher pH, leading to electrostatic repulsion and swelling of the gel.
Conducting Polymers: Derivatives of o-toluidine are used to synthesize conducting polymers like poly(o-toluidine). researchgate.netresearchgate.net Doping these polymers with sulfonic acids is a key step in rendering them conductive. researchgate.net Using this compound itself as a building block could lead to self-doped conducting polymers with unique electro-optical properties that can be modulated by pH or electrical potential. researchgate.netresearchgate.net
Chromogenic Sensors: As an intermediate for dyes, the core structure is a chromophore. By functionalizing this structure, it could be developed into a sensor where a color change is triggered by binding to specific analytes (e.g., metal ions, biomolecules), leveraging the coordinating ability of the amino and sulfonate groups.
Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent interactions. nih.gov this compound is an ideal building block for such assemblies due to its defined geometry and multiple interaction sites (hydrogen bond donors/acceptors, ionic groups).
Potential research avenues include:
Self-Assembled Architectures: The molecule's structure, with two functional groups at each end of a biphenyl (B1667301) unit, makes it a candidate for forming predictable, discrete structures. In combination with metal ions or complementary organic linkers, it could self-assemble into finite two-dimensional shapes like molecular rhomboids or triangles. nih.gov
Coordination Polymers and Frameworks: The amino and sulfonic acid groups can act as ligands, coordinating to metal centers to form extended one-, two-, or three-dimensional coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, or selective guest binding.
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline molecules. By attaching appropriate flexible side chains to the this compound core, it may be possible to design novel liquid crystals whose phase behavior could be influenced by temperature or pH.
Interdisciplinary Research with this compound as a Building Block
The future of this compound lies in its application in interdisciplinary fields, bridging chemistry with materials science, biology, and electronics.
Advanced Dyes and Pigments: Beyond its traditional use, the molecule serves as a scaffold for creating high-performance functional dyes. For instance, it can be coupled with other intermediates like 1-amino-8-naphthol-2,4-disulfonic acid (Chicago acid) to produce large, salt-free azo dyes for specialized applications. orgsyn.org
Biochemical Probes: The sulfonic acid groups can facilitate binding to specific biological targets, such as the active sites of enzymes or proteins. This suggests its potential as a molecular probe in biochemical assays or as a scaffold for designing enzyme inhibitors.
Materials for Electronics: The use of o-toluidine derivatives in conducting polymers opens a path toward applications in electronic devices. researchgate.netresearchgate.net Research into polymers synthesized from this compound could lead to new materials for sensors, electrochromic devices (smart windows), or organic thin-film transistors.
Challenges and Opportunities in this compound Research
The advancement of applications for this compound is intrinsically linked to overcoming existing research and development hurdles while capitalizing on its unique chemical properties. The scientific community faces several challenges in the synthesis, purification, and characterization of this compound. Concurrently, significant opportunities are emerging for its use in novel applications, driven by a deeper understanding of its structure-property relationships.
Challenges in this compound Research
The primary challenges in the research and production of this compound revolve around its synthesis and purification. The direct sulfonation of o-toluidine is a complex process that requires precise control to achieve high yields and purity.
Key challenges include:
Reaction Control: The sulfonation of o-toluidine using fuming sulfuric acid (oleum) is highly exothermic. Controlling the reaction temperature is critical to prevent the formation of unwanted byproducts, such as o-tolidine (B45760) sulfonesulfonic acid. Temperatures must be carefully managed, often kept below 60-70°C, to ensure the desired disulfonated product.
Isomer Selectivity: The sulfonation process can lead to the formation of various isomeric sulfonic acids. orgsyn.org Achieving high selectivity for the desired this compound isomer is a significant hurdle, often requiring specific reaction conditions and catalysts.
Product Purification: Separating the desired product from the reaction mixture, which may contain residual sulfuric acid, monosulfonated products, and other isomers, is a complex task. orgsyn.org The process typically involves steps like precipitation in ice water, filtration, alkaline washing to remove impurities, and re-precipitation by acidification. These multi-step purification processes can be inefficient and may lead to yield loss. orgsyn.org
Byproduct Formation: Besides isomeric impurities, oxidation of the o-toluidine starting material can occur, leading to charring and the formation of colored byproducts that contaminate the final product. core.ac.uk The use of alkali treatment on the initial o-toluidine is sometimes necessary to reduce phenol (B47542) content, which can impact the quality of the final product.
Interactive Data Table: Key Challenges in this compound Synthesis
| Challenge | Description | Key Parameters to Control | Potential Negative Outcomes |
| Exothermic Reaction | The reaction of o-toluidine with fuming sulfuric acid releases significant heat. | Temperature (below 50°C initially, then below 70°C). | Formation of undesired byproducts like o-tolidine sulfonesulfonic acid. |
| Isomer Control | Sulfonation can occur at different positions on the aromatic ring, leading to a mixture of isomers. orgsyn.org | Molar ratio of reactants, reaction time, temperature. google.com | Difficulty in isolating the desired isomer, reduced product purity. orgsyn.org |
| Purification Complexity | The crude product contains excess acid and various byproducts requiring multiple purification steps. | Washing, filtration, pH adjustments, use of decolorizing agents. | Product loss during workup, contamination with inorganic salts. orgsyn.org |
| Oxidative Degradation | The amine group of o-toluidine is susceptible to oxidation by concentrated sulfuric acid, especially at elevated temperatures. core.ac.uk | Temperature, purity of starting materials. | Reduced yield, product discoloration, formation of tar-like substances. core.ac.uk |
Opportunities in this compound Research
Despite the challenges, significant opportunities exist for leveraging the properties of this compound in various fields. Future research is expected to unlock new applications and improve existing ones.
Advanced Dye Synthesis: As a derivative of o-toluidine, the compound is a valuable intermediate in the synthesis of specialized dyes. chemicalbull.comnih.gov The two sulfonic acid groups enhance water solubility, a desirable property for many dyeing applications. Research opportunities lie in developing novel azo dyes, triarylmethane dyes, or other colorants with improved properties such as lightfastness, thermal stability, and specific color characteristics. nih.govnih.gov
Conducting Polymers and Materials Science: Polyaniline and its derivatives, such as poly(o-toluidine), are known for their electrical conductivity. researchgate.netresearchgate.net The sulfonic acid groups in this compound can act as "self-dopants" in polymerization reactions, potentially leading to water-soluble and intrinsically conductive polymers. nih.gov These materials could find applications in biosensors, antistatic coatings, and organic electronic devices. researchgate.netnih.gov Future research could focus on the enzymatic or chemical polymerization of this compound to create novel functional materials. nih.gov
Specialized Chemical Synthesis: The presence of reactive amine and sulfonic acid groups makes this compound a versatile building block in organic synthesis. It can be used to create more complex molecules with specific functionalities for applications in pharmaceuticals or agrochemicals, similar to how other toluidine derivatives are used. chemicalbull.comnih.gov
Catalysis: Sulfonic acids, particularly aromatic sulfonic acids, are known to be effective Brønsted acid catalysts in various organic reactions. mdpi.com There is an opportunity to investigate this compound as a recoverable, water-soluble catalyst for reactions such as esterification or condensation, where its bifunctional nature (acidic and basic sites) could offer unique selectivity.
Interactive Data Table: Emerging Opportunities for this compound
| Area of Opportunity | Potential Application | Key Properties to Exploit | Future Research Direction |
| Advanced Dyes | Synthesis of highly soluble and stable colorants for textiles and other materials. chemicalbull.comchemicalbook.com | High water solubility due to two -SO₃H groups, reactive amine group for azo coupling. | Design and synthesis of new dye structures with enhanced performance characteristics. |
| Conducting Polymers | Development of water-soluble, self-doped conducting polymers. researchgate.netnih.gov | Aromatic amine structure for polymerization, sulfonic acid groups for self-doping and solubility. nih.gov | Exploring polymerization methods (chemical, enzymatic) and characterizing the resulting polymer's electrical and optical properties. researchgate.netnih.gov |
| Organic Synthesis Intermediate | Building block for complex molecules in pharmaceuticals or specialty chemicals. chemicalbull.com | Presence of multiple reactive sites (amine, sulfonic acid, aromatic ring). | Utilizing the compound in multi-step syntheses to create novel high-value chemical entities. |
| Homogeneous Catalysis | Use as a water-soluble, recoverable acid catalyst. mdpi.com | Strong acidity of sulfonic acid groups, potential for bifunctional catalysis. | Investigating its catalytic activity and recyclability in acid-catalyzed reactions like condensations and hydrolyses. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
